Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 946236-69-7
VCID: VC4529005
InChI: InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22)
SMILES: CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 946236-69-7

Cat. No.: VC4529005

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate - 946236-69-7

Specification

CAS No. 946236-69-7
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22)
Standard InChI Key FBJUSVRPRWIQGV-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS: 946236-69-7) comprises:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, critical for electronic interactions with biological targets.

  • Ethyl carbamate group: Introduces polarity and hydrogen-bonding capacity via the carbamate linkage.

  • 4-Isopropylphenyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic behavior.

PropertyValue
Molecular formulaC₁₇H₂₁N₃O₃S
Molecular weight347.43 g/mol
SMILESCCOC(=O)NC₁=NC(=CS₁)CC(=O)NC₂=CC=C(C=C₂)C(C)C
LogP (predicted)~3.2 (high lipophilicity)
Hydrogen bond donors2
Hydrogen bond acceptors5

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic isopropylphenyl group; miscible in organic solvents like DMSO.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the carbamate and amide bonds.

Synthesis Methodologies

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 4-position of the thiazole ring requires precise temperature and catalyst control.

  • Yield Improvements: Multi-step reactions often result in moderate yields (40–60%), necessitating chromatographic purification.

Biological Activities and Mechanisms

Anticancer Activity

  • Mechanism: Interaction with DNA topoisomerase II or tubulin polymerization, inducing apoptosis in cancer cells .

  • In vitro Data: Related compounds demonstrate IC₅₀ values of 1.5–5 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Enzyme Inhibition

  • Aspartyl Protease Inhibition: Structural analogs (e.g., US20050261273A1) inhibit HIV-1 protease with Ki values <10 nM .

  • Kinase Modulation: Thiazole-carbamates target TBK1/IKKε kinases, implicated in inflammatory and oncogenic pathways .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal absorption predicted due to LogP >3.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the isopropyl group and carbamate hydrolysis.

  • Excretion: Primarily renal, with metabolites identified in preclinical models.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ >500 mg/kg in rodent studies (oral administration).

  • Hazard Statements: Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Applications in Drug Development

Therapeutic Targets

  • Overactive Bladder: Analogous compounds (e.g., US8163746B2) modulate trkA receptors, reducing urinary urgency and pain .

  • Oncology: As a tubulin destabilizer, it may synergize with taxanes in multidrug regimens .

Agricultural Uses

  • Fungicidal Activity: Thiazole derivatives control Fusarium spp. in crops at 50–100 ppm concentrations.

Comparative Analysis of Analogues

CompoundStructural FeaturesBiological Activity
4-IsopropylthiazoleThiazole + isopropyl groupAntimicrobial (MIC: 4 μg/mL)
Ethyl carbamateCarbamate + ethyl chainNeurotoxicity at high doses
Thiazole-4-carboxamideThiazole + carboxamideAnticancer (IC₅₀: 2 μM)

Challenges and Future Directions

  • Synthetic Scalability: Develop one-pot methodologies to improve yields.

  • In vivo Validation: Preclinical toxicity and efficacy studies in animal models .

  • Target Identification: Elucidate precise molecular targets via proteomic profiling .

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